molecular formula C29H28F2N6O2 B8037422 N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide CAS No. 145379-14-2

N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide

Cat. No.: B8037422
CAS No.: 145379-14-2
M. Wt: 530.6 g/mol
InChI Key: IDRGFNPZDVBSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EGFR Mutant-specific Inhibitor CK-101 is an orally available third-generation and selective inhibitor of certain epidermal growth factor receptor (EGFR) activating mutations, including the resistance mutation T790M, and the L858R and del 19 mutations, with potential antineoplastic activity. Upon administration, the EGFR mutant-specific inhibitor CK-101 specifically and covalently binds to and inhibits selective EGFR mutations, with particularly high selectivity against the T790M mutation, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Compared to some other EGFR inhibitors, CK-101 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (WT EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which also inhibit WT EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Mechanism of Action

Target of Action

Olafertinib, also known as RX-518 or CK-101, is a third-generation, irreversible kinase inhibitor that selectively targets mutant forms of the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane glycoprotein with an extracellular epidermal growth factor binding domain and an intracellular tyrosine kinase domain that regulates signaling pathways to control cellular proliferation .

Mode of Action

Olafertinib acts by selectively inhibiting mutant forms of EGFR while sparing wild-type EGFR . This selective inhibition is designed to improve tolerability and safety profiles by minimizing the impact on healthy cells . The compound’s interaction with its target leads to disruption in the signaling pathways controlled by EGFR, thereby inhibiting tumor cell proliferation .

Biochemical Pathways

The EGFR pathway plays a crucial role in promoting cell survival, proliferation, differentiation, and inhibiting apoptosis . When EGFR is activated, it triggers several downstream signal pathways, including PI3K/AKT, RAS/RAF/MAPK, JAK/STAT, and PLC/PKC . By inhibiting EGFR, olafertinib disrupts these pathways, leading to potential anti-tumor effects .

Pharmacokinetics

, clinical trials have been conducted to evaluate the pharmacokinetic profile of olafertinib. These studies aim to determine the maximum tolerated dose (MTD) and the recommended dose for Phase II studies .

Result of Action

The primary result of olafertinib’s action is the potential inhibition of tumor cell proliferation in patients with EGFR mutation-positive non-small cell lung cancer (NSCLC) . By selectively targeting mutant forms of EGFR, olafertinib may effectively kill tumor cells while sparing healthy cells .

Action Environment

The efficacy and stability of olafertinib can be influenced by various environmental factors, including the presence of specific EGFR mutations in the tumor cells . The compound is being evaluated as a potential new treatment for patients with EGFR mutation-positive NSCLC , suggesting that the presence of these mutations in the tumor environment is a critical factor for the compound’s action.

Biochemical Analysis

Biochemical Properties

Olafertinib interacts with the tyrosine kinase domain of EGFR, which is found in approximately 20% of patients with advanced non-small cell lung cancer (NSCLC) . The compound binds to its ligand, resulting in autophosphorylation by intrinsic tyrosine/kinase activity, triggering several signal transduction cascades .

Cellular Effects

Olafertinib influences cell function by inhibiting the EGFR, thereby potentially improving tolerability and safety profiles . It has the potential to be effective as a monotherapy or in combination with other anti-tumor immune response potentiating compounds .

Molecular Mechanism

Olafertinib exerts its effects at the molecular level through binding interactions with EGFR . It is designed to be highly selective against one or more EGFR activating mutations and the T790M resistance mutation with minimal inhibition of wild-type EGFR .

Temporal Effects in Laboratory Settings

NeuPharma commenced a Phase 3 clinical trial in China evaluating Olafertinib in treatment-naïve locally advanced or metastatic NSCLC patients whose tumors have an EGFR activating mutation .

Metabolic Pathways

Olafertinib is involved in the EGFR signaling pathway, which plays a crucial role in cellular proliferation . The compound’s interaction with this pathway could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of Olafertinib is likely to be at the cell membrane, where EGFR is typically expressed . The compound’s activity or function could be influenced by its localization or accumulation at this site.

Properties

IUPAC Name

N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRGFNPZDVBSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660963-42-7
Record name CK-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLAFERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide
Reactant of Route 4
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide
Reactant of Route 5
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.